

# Elucidation of the Chemical Structure of 4-Bromo-3-methylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-3-methylaniline

Cat. No.: B1294692

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **4-Bromo-3-methylaniline** (CAS No: 6933-10-4). This compound is a valuable building block in the synthesis of pharmaceuticals, dyes, and agrochemicals due to its unique combination of functional groups that allow for diverse chemical modifications.<sup>[1][2]</sup> This guide details the key chemical and physical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its structural confirmation.

## Chemical and Physical Properties

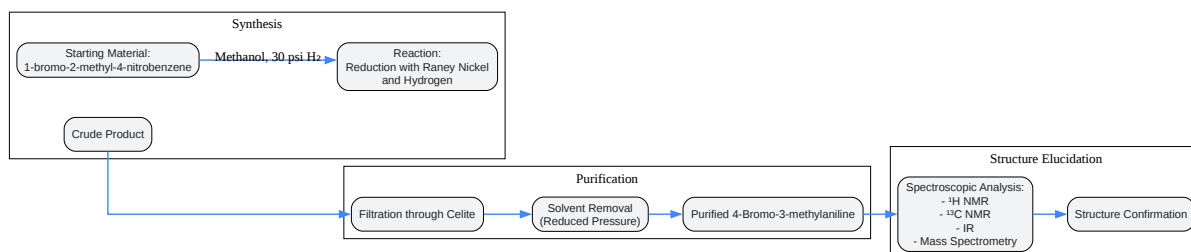
**4-Bromo-3-methylaniline**, also known as 4-bromo-m-toluidine, is a white to off-white crystalline solid.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Bromo-3-methylaniline**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> BrN                                    | [1][3]    |
| Molecular Weight  | 186.05 g/mol   | [3]       |
| CAS Number        | 6933-10-4  | [1][3]    |
| Melting Point     | 80-82 °C   | [4]       |
| Boiling Point     | 240 °C   | [4]       |
| Appearance        | White to off-white crystalline solid                                 | [1]       |
| Solubility        | Sparingly soluble in water   | [1]       |
| IUPAC Name        | 4-bromo-3-methylaniline  | [5]       |
| Synonyms          | 4-Bromo-m-toluidine, 3-Methyl-4-bromoaniline, 5-Amino-2-bromotoluene | [5][6]    |

## Synthesis and Structural Elucidation Workflow

The elucidation of the structure of **4-Bromo-3-methylaniline** involves a systematic process beginning with synthesis, followed by purification and characterization using various spectroscopic techniques.



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Caption: Workflow for the synthesis and structural elucidation of **4-Bromo-3-methylaniline**.

## Experimental Protocols

### Synthesis of 4-Bromo-3-methylaniline

A common method for the synthesis of **4-Bromo-3-methylaniline** is the reduction of 1-bromo-2-methyl-4-nitrobenzene.<sup>[3][4]</sup>

Materials:

- 1-bromo-2-methyl-4-nitrobenzene
- Methanol
- Activated Raney nickel
- Hydrogen gas
- Celite

#### Procedure:

- A suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) is prepared in 200 mL of methanol.
- To this suspension, activated Raney nickel (0.4 g) is added.
- The mixture is stirred under a hydrogen atmosphere (30 psi) for 3 hours.
- Upon completion of the reaction, the mixture is filtered through Celite to remove the catalyst.
- The solvent is removed from the filtrate under reduced pressure.
- The resulting residue is dried under vacuum to yield **4-bromo-3-methylaniline** as a white solid (3.4 g, 99% yield).<sup>[3]</sup>

## Spectroscopic Characterization

The structural confirmation of the synthesized **4-Bromo-3-methylaniline** is achieved through a combination of spectroscopic methods.

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration values are characteristic of the structure.
- <sup>13</sup>C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.

Sample Preparation for NMR: The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube.

#### <sup>1</sup>H NMR Data (CDCl<sub>3</sub>):

- δ 2.28 (s, 3H)
- δ 3.39 (brs, 2H)
- δ 6.38 (d, J = 8Hz, 1H)

- $\delta$  6.55 (s, 1H)
- $\delta$  7.27 (d, J = 8Hz, 1H)[3]

### 3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Sample Preparation for IR: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[5]

### 3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. This data is crucial for confirming the molecular formula.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of volatile compounds like **4-Bromo-3-methylaniline**. [5]

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data used for the structural elucidation of **4-Bromo-3-methylaniline**.

Table 2:  $^1\text{H}$  NMR Spectral Data

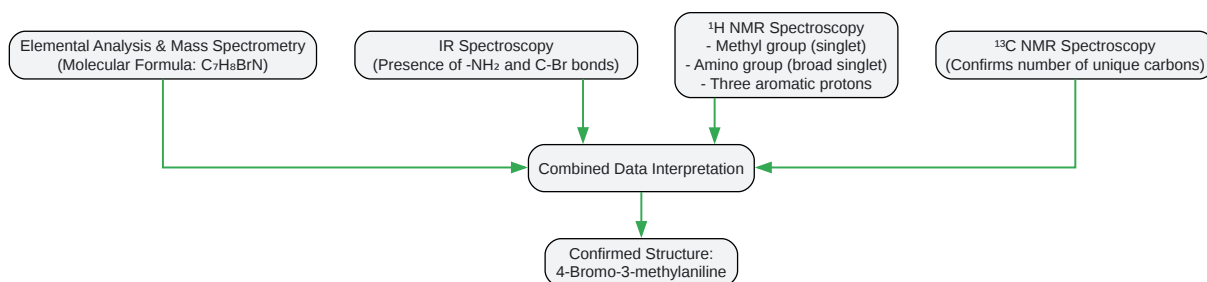
| Chemical Shift ( $\delta$ ) ppm | Multiplicity  | Integration | Assignment       |
|---------------------------------|---------------|-------------|------------------|
| 2.28                            | Singlet       | 3H          | -CH <sub>3</sub> |
| 3.39                            | Broad Singlet | 2H          | -NH <sub>2</sub> |
| 6.38                            | Doublet       | 1H          | Aromatic CH      |
| 6.55                            | Singlet       | 1H          | Aromatic CH      |
| 7.27                            | Doublet       | 1H          | Aromatic CH      |

Table 3: Mass Spectrometry Data

| m/z Value | Interpretation  |
|-----------|---|
| 185/187   | Molecular ion peaks ( $[M]^+$ and $[M+2]^+$ ), characteristic of a bromine-containing compound. |
| 106       | Fragment ion, likely corresponding to the loss of Br.   |

## Logical Approach to Structure Elucidation

The confirmation of the chemical structure of **4-Bromo-3-methylaniline** is based on the logical interpretation of the combined spectroscopic data.



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Caption: Logical workflow for the structural confirmation of **4-Bromo-3-methylaniline**.

## Safety and Handling

**4-Bromo-3-methylaniline** is harmful if swallowed, in contact with skin, or if inhaled.[5][6] It causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[7][8]

## Applications in Research and Drug Development

**4-Bromo-3-methylaniline** serves as a versatile intermediate in organic synthesis.[2] The presence of the amino and bromo functional groups allows for a variety of chemical transformations, including:

- Acylation, sulfonylation, and alkylation of the amino group.[2]
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromo position.[2]

These reactions enable the synthesis of a wide range of more complex molecules, making **4-Bromo-3-methylaniline** a key starting material for the development of new pharmaceutical compounds and other specialty chemicals.[1][2]

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